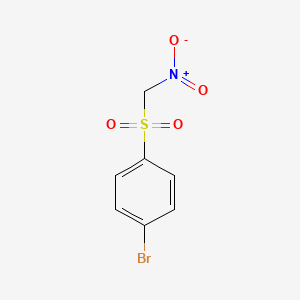

![molecular formula C14H25N B2794472 N-[2-(1-金刚烷基)乙基]-N-乙基胺 CAS No. 27666-70-2](/img/structure/B2794472.png)

N-[2-(1-金刚烷基)乙基]-N-乙基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

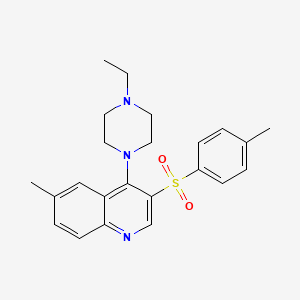

“N-[2-(1-adamantyl)ethyl]-N-ethylamine” is a compound used for proteomics research . It has a molecular formula of C14H25N and a molecular weight of 207.36 .

Synthesis Analysis

The synthesis of adamantane derivatives like “N-[2-(1-adamantyl)ethyl]-N-ethylamine” is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . The PINO radical, for example, will abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals. These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids .科学研究应用

金刚烷衍生物在神经退行性疾病中的应用

金刚烷衍生物,如金刚烷胺和美金刚烷,因其神经保护作用已被广泛研究,目前用于治疗阿尔茨海默病和帕金森病等神经退行性疾病。金刚烷基化合物的独特结构使它们能够调节各种神经递质系统,包括谷氨酸能和多巴胺能通路,这些通路在神经退行性疾病中至关重要。对 75 种以上金刚烷的天然和合成衍生物的比较分析表明,某些衍生物的药理潜力超过了金刚烷胺和美金刚烷等众所周知的药物,表明它们在治疗神经退行性疾病中的作用 (Dembitsky, Gloriozova, & Poroikov, 2020)。

采后技术中的乙烯抑制

在农业和食品科学领域,抑制乙烯作用的化合物,如1-甲基环丙烯(1-MCP),对于延长保质期和保持采后水果和蔬菜的品质至关重要。乙烯是一种促进成熟和衰老的植物激素。通过抑制乙烯的作用,这些化合物可以在储存和运输过程中显着减少品质损失。对 1-MCP 和类似乙烯作用抑制剂的研究突出了它们在改善采后技术和食品保鲜方面的潜力 (Martínez-Romero 等人,2007)。

抗氧化活性与分析方法

另一个可能与研究“N-[2-(1-金刚烷基)乙基]-N-乙胺”相关的研究领域是抗氧化剂活性的研究以及开发分析方法来量化各种化合物中的这些活性。抗氧化剂在减轻氧化应激中起着至关重要的作用,氧化应激是许多慢性疾病和衰老的关键因素。了解化合物的抗氧化能力并开发用于测定的可靠测定法对于识别潜在的治疗剂至关重要 (Munteanu & Apetrei, 2021)。

未来方向

The future directions for the research and application of “N-[2-(1-adamantyl)ethyl]-N-ethylamine” and similar adamantane derivatives are promising. They offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

作用机制

Target of Action

This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known for their potential in chemical and catalytic transformations . The compound’s interaction with its targets could involve a variety of chemical reactions, depending on the specific target and the environmental conditions.

Biochemical Pathways

Adamantane derivatives are known to be involved in a variety of chemical reactions and transformations . These could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Given the high reactivity of adamantane derivatives, it is likely that this compound could induce significant changes at the molecular and cellular levels .

属性

IUPAC Name |

2-(1-adamantyl)-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKOOZQAALGEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794396.png)

![6-Methylene-[1,4]dioxepane](/img/structure/B2794398.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)